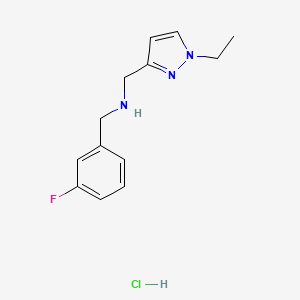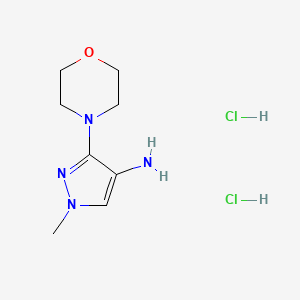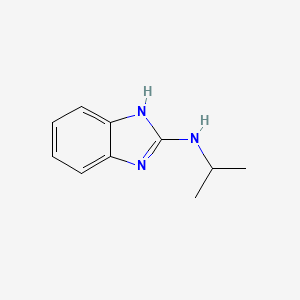
1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a fluorobenzyl group attached to a methanamine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 1-ethyl-1H-pyrazole and 3-fluorobenzyl chloride.
Step 1: The 1-ethyl-1H-pyrazole is reacted with formaldehyde and hydrogen cyanide to form 1-(1-ethyl-1H-pyrazol-3-yl)methanamine.
Step 2: The resulting 1-(1-ethyl-1H-pyrazol-3-yl)methanamine is then reacted with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-chlorobenzyl)methanamine
- 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methylbenzyl)methanamine
Uniqueness: 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-2-17-7-6-13(16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H |
InChI Key |
SXZDFGLTDNWMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Dimethyl-1h-pyrazol-4-yl)-n-[(5-fluoro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]methanamine](/img/structure/B12219923.png)
![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12219940.png)
![Methyl 2-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B12219945.png)
![2-methoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12219951.png)


![4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12219977.png)
![7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12219986.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B12219994.png)
![7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B12219995.png)
![N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12219998.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B12220000.png)
![2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12220006.png)
